molecular formula C8H15NO B042219 Pseudotropine CAS No. 135-97-7

Pseudotropine

Cat. No. B042219
CAS RN: 135-97-7
M. Wt: 141.21 g/mol
InChI Key: CYHOMWAPJJPNMW-DHBOJHSNSA-N
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Patent
US08207191B2

Procedure details

Tropine (50 g) and diisopropylethylamine (48.05 g) in dichloromethane (0.5 L) were cooled to −10° C. Methane sulphonyl chloride (44.7 g) in dichloromethane (0.125 L) was added over 0.75 h at <−5° C. After 0.5 h a solution of potassium carbonate (75 g) in water (0.2 L) was added and the mixture warmed to 20° C. The phases were separated and the dichloromethane solution concentrated by distillation under reduced pressure at <20° C. to leave a residue whereby the dichloromethane content was 51% w/w. Heptane (0.05 L) was added and the solution cooled to 0° C. to crystallize the title compound. Further heptane (0.45 L) was added and the mixture kept under vacuum (350 mbar) at 20-25° C. until the dichloromethane content was 8% w/w. The mixture was cooled to 0° C. and stirred for 1 h. The product was isolated by filtration, washed and dried at <30° C. to give the title compound (68.5 g, 88.1%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.05 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
44.7 g
Type
reactant
Reaction Step Two
Quantity
0.125 L
Type
solvent
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
0.2 L
Type
solvent
Reaction Step Three
Quantity
0.05 L
Type
solvent
Reaction Step Four
Yield
88.1%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9][CH:3]1[CH2:4][CH2:5]2.C(N(C(C)C)CC)(C)C.[CH3:20][S:21](Cl)(=[O:23])=[O:22].C(=O)([O-])[O-].[K+].[K+]>ClCCl.O.CCCCCCC>[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([O:10][S:21]([CH3:20])(=[O:23])=[O:22])[CH2:9][CH:3]1[CH2:4][CH2:5]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CN1C2CCC1CC(C2)O
Name
Quantity
48.05 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.5 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
44.7 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.125 L
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.2 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.05 L
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
CONCENTRATION
Type
CONCENTRATION
Details
the dichloromethane solution concentrated by distillation under reduced pressure at <20° C.
CUSTOM
Type
CUSTOM
Details
to leave a residue whereby the dichloromethane content
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to crystallize the title compound
ADDITION
Type
ADDITION
Details
Further heptane (0.45 L) was added
CUSTOM
Type
CUSTOM
Details
kept under vacuum (350 mbar) at 20-25° C. until the dichloromethane content
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried at <30° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C2CCC1CC(C2)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 68.5 g
YIELD: PERCENTYIELD 88.1%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08207191B2

Procedure details

Tropine (50 g) and diisopropylethylamine (48.05 g) in dichloromethane (0.5 L) were cooled to −10° C. Methane sulphonyl chloride (44.7 g) in dichloromethane (0.125 L) was added over 0.75 h at <−5° C. After 0.5 h a solution of potassium carbonate (75 g) in water (0.2 L) was added and the mixture warmed to 20° C. The phases were separated and the dichloromethane solution concentrated by distillation under reduced pressure at <20° C. to leave a residue whereby the dichloromethane content was 51% w/w. Heptane (0.05 L) was added and the solution cooled to 0° C. to crystallize the title compound. Further heptane (0.45 L) was added and the mixture kept under vacuum (350 mbar) at 20-25° C. until the dichloromethane content was 8% w/w. The mixture was cooled to 0° C. and stirred for 1 h. The product was isolated by filtration, washed and dried at <30° C. to give the title compound (68.5 g, 88.1%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.05 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
44.7 g
Type
reactant
Reaction Step Two
Quantity
0.125 L
Type
solvent
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
0.2 L
Type
solvent
Reaction Step Three
Quantity
0.05 L
Type
solvent
Reaction Step Four
Yield
88.1%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9][CH:3]1[CH2:4][CH2:5]2.C(N(C(C)C)CC)(C)C.[CH3:20][S:21](Cl)(=[O:23])=[O:22].C(=O)([O-])[O-].[K+].[K+]>ClCCl.O.CCCCCCC>[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([O:10][S:21]([CH3:20])(=[O:23])=[O:22])[CH2:9][CH:3]1[CH2:4][CH2:5]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CN1C2CCC1CC(C2)O
Name
Quantity
48.05 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.5 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
44.7 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.125 L
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.2 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.05 L
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
CONCENTRATION
Type
CONCENTRATION
Details
the dichloromethane solution concentrated by distillation under reduced pressure at <20° C.
CUSTOM
Type
CUSTOM
Details
to leave a residue whereby the dichloromethane content
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to crystallize the title compound
ADDITION
Type
ADDITION
Details
Further heptane (0.45 L) was added
CUSTOM
Type
CUSTOM
Details
kept under vacuum (350 mbar) at 20-25° C. until the dichloromethane content
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried at <30° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C2CCC1CC(C2)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 68.5 g
YIELD: PERCENTYIELD 88.1%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.